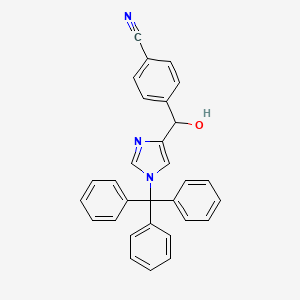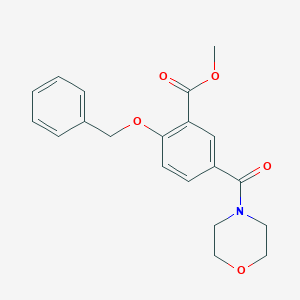
Copper(I) iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(I) iodide, also known as cuprous iodide, is an inorganic compound with the chemical formula CuI. It is a white or slightly yellowish solid at room temperature. This compound is known for its diverse applications in various fields, including organic synthesis, catalysis, and even cloud seeding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(I) iodide can be prepared through several methods:
Direct Reaction of Elements: this compound can be synthesized by directly reacting copper with iodine in toluene.
Reaction with Copper(II) Salt: Another method involves reacting iodide with a copper(II) salt.
Mechanochemical Preparation: This involves the use of mechanical grinding to prepare copper iodine clusters.
Industrial Production Methods: In industrial settings, copper iodine is often produced by reacting copper sulfate with potassium iodide. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Copper(I) iodide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) ions can oxidize iodide ions to molecular iodine, reducing themselves to this compound in the process.
Substitution Reactions: this compound can react with various ligands to form complexes, such as with dialkylcyanamides to form luminescent copper(I) cluster complexes.
Common Reagents and Conditions:
Oxidation: Copper(II) sulfate and potassium iodide are commonly used reagents.
Substitution: Dialkylcyanamides and other organic ligands are used under controlled conditions to form specific complexes.
Major Products:
Oxidation: The major product is molecular iodine.
Substitution: Various copper(I) cluster complexes are formed, depending on the ligands used.
Aplicaciones Científicas De Investigación
Copper(I) iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of copper iodine involves its ability to participate in redox reactions. Copper(II) ions oxidize iodide ions to molecular iodine, and in the process, they are reduced to copper(I) iodide . This redox activity is crucial for its applications in catalysis and photodynamic therapy.
Comparación Con Compuestos Similares
- Copper(I) Chloride (CuCl)
- Copper(I) Bromide (CuBr)
- Silver Iodide (AgI)
Comparison:
- Copper(I) Chloride and Copper(I) Bromide: These compounds share similar structures and properties with copper iodine. They also undergo similar phase transitions and have comparable applications in catalysis and electronic devices .
- Silver Iodide: While silver iodide is used in cloud seeding like copper iodine, it has different optical properties and is more commonly used in photographic materials .
Copper(I) iodide stands out due to its unique combination of properties, including its luminescent capabilities and its role in advanced medical therapies .
Propiedades
Fórmula molecular |
CuHI |
|---|---|
Peso molecular |
191.46 g/mol |
Nombre IUPAC |
copper;hydroiodide |
InChI |
InChI=1S/Cu.HI/h;1H |
Clave InChI |
CZZBXGOYISFHRY-UHFFFAOYSA-N |
SMILES canónico |
[Cu].I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1'-{6-[4-(Methanesulfonyl)phenyl]pyridazin-3-yl}-1,4'-bipiperidine](/img/structure/B8608477.png)




![3-Aminothieno[3,2-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8608511.png)
